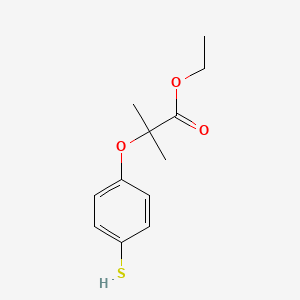

Ethyl 2-methyl-2-(4-sulfanylphenoxy)propanoate

Cat. No. B8351672

M. Wt: 240.32 g/mol

InChI Key: ITCFSFKETFWVSU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07229998B2

Procedure details

To a 3-L three-neck round-bottom flask equipped with an overhead mechanical stirrer, addition funnel and a N2 inlet was added ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate (53 g, 0.173 moles, 1 eq) and absolute EtOH (500 ml). Tin powder (325 mesh, 123.06 g, 1.04 moles, 6 eq) was added as a solid. The overhead stirrer was adjusted so that the rotor is as close as possible to the bottom of the round-bottom flask and stirring speed was accelerated to a very high setting before adding the HCl to prevent the clumping of the tin metal. Hydrogen chloride (4N in dioxane, 300 ml) was added dropwise over the course of 1 hour. The reaction mixture was refluxed for 4 hours at which point the hot ethanolic solution was poured into a 2-L Erlenmeyer flask containing CH2Cl2 (1 L) and ice. After stirring for 10 minutes the biphasic mixture was filtered through Celite. After transferring to a separatory funnel the phases were separated and the aqueous fraction was washed with CH2Cl2 (2×100 ml). The combined organic fractions were dried over Na2SO4, filtered and concentrated in vacuo. A bright yellow oil with a white precipitate suspended resulted. This yellow mixture was dissolved in a minimum amount of CH2Cl2 and filtered once again through Celite to yield 30 g (75%) of a bright yellow oil.

Quantity

53 g

Type

reactant

Reaction Step One

Name

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

Cl[S:2]([C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=1)(=O)=O.CCO.[Sn].Cl>C(Cl)Cl>[CH3:17][C:10]([O:9][C:8]1[CH:7]=[CH:6][C:5]([SH:2])=[CH:19][CH:18]=1)([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |^3:22|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCO

|

Step Two

|

Name

|

|

|

Quantity

|

123.06 g

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn]

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring speed

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 3-L three-neck round-bottom flask equipped with an overhead mechanical stirrer, addition funnel and a N2 inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as close as possible to the bottom of the round-bottom flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed for 4 hours at which point the hot ethanolic solution

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured into a 2-L Erlenmeyer flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 10 minutes the biphasic mixture

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After transferring to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous fraction was washed with CH2Cl2 (2×100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic fractions were dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A bright yellow oil with a white precipitate suspended resulted

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered once again through Celite

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)OCC)(C)OC1=CC=C(C=C1)S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 72.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |